molecular formula C26H42N2O37S5 B1673061 Heparinsodiumsalt CAS No. 9005-49-6

Heparinsodiumsalt

Cat. No. B1673061
CAS RN: 9005-49-6
M. Wt: 1134.9 g/mol
InChI Key: HTTJABKRGRZYRN-UHFFFAOYSA-N
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Description

Heparin Sodium Salt is a polymer classified as a mucopolysaccharide or a glycosaminoglycan . It is biosynthesized and stored in mast cells of various mammalian tissues, particularly liver, lung, and mucosa . Commercial heparin is chiefly isolated from beef lung or pork intestinal mucosa . It has been traditionally used as an anticoagulant . It binds to antithrombin III, a naturally occurring plasma protease inhibitor, accelerating significantly the rate at which antithrombin III inhibits coagulation proteases (Factor Xa and thrombin) .


Synthesis Analysis

The first step of low-molecular-mass heparin (enoxaparin) preparation by hydrolytic depolymerization of unfractionated heparin was investigated . The step involved chemical reaction of starting heparin and benzethonium chloride in aqueous saline solutions . The product of the first step was water-insoluble benzethonium heparinate that had to be rinsed to remove impurities .


Molecular Structure Analysis

Heparin is a linear polysaccharide in all senses of the word. Like all mammalian glycosaminoglycans (GAGs), it is absolutely linear in sequence, with no branches . In addition, heparin has the unusual property for a polysaccharide of having a linear, rod-like conformation .


Chemical Reactions Analysis

Heparin and its derivative, low-molecular-weight heparin (LMWH), have been widely used as clinical anticoagulant drugs for decades during surgery and kidney dialysis . The U.S. Pharmacopia (USP) has revised the monographs for heparin sodium following recent reports of serious reactions and deaths associated with heparin containing an adulterated ingredient .


Physical And Chemical Properties Analysis

Heparin has the physical and chemical properties of strong negative charge, which can interfere with many aspects of the coagulation process, and has anticoagulant effects in vivo and in vitro . Heparin usually exists in the form of its sodium salt, known as heparin sodium .

Scientific Research Applications

Heparin's Role in COVID-19 Treatment

Heparin Sodium Salt has been evaluated for its therapeutic use in COVID-19, leveraging its anticoagulant, antiviral, and anti-inflammatory effects. Studies have explored its utility in mitigating observed hypercoagulability in COVID-19 patients, suggesting its potential beyond traditional anticoagulation roles to include antiviral and anti-inflammatory effects, although the need for confirmatory randomized controlled trials was emphasized (Hippensteel et al., 2020).

Cardiovascular Disease Management

Research on Heparin Sodium Salt has also extended to its application in managing cardiovascular diseases. Studies have shown its effectiveness in treating and preventing cardiovascular-related diseases, highlighting its low cost and remarkable clinical effects, which make it an ideal long-term drug for cardiovascular disease prevention. Its oral administration form, developed through chemical modifications, has been particularly noted for its practicality and efficacy (Shan et al., 2019).

Thromboembolic Disease Prophylaxis and Treatment

Heparin Sodium Salt is extensively used in the prevention and treatment of thromboembolic diseases. Its properties as a low molecular weight heparin (LMWH) allow for once-daily subcutaneous administration, offering a balance of efficacy and tolerability superior to unfractionated heparin in certain contexts. The literature has documented its effectiveness across various settings, including surgical thromboprophylaxis, treatment of established deep vein thrombosis, and maintenance of extracorporeal circuits in haemodialysis (Dunn & Sorkin, 1996; Noble, Spencer, 1998; Young, 2008).

Safety And Hazards

Heparin Sodium Injection, USP, is a solution containing heparin sodium, a heterogeneous group of straight-chain anionic mucopolysaccharides, called glycosaminoglycans, having anticoagulant properties . This product is used clinically as an anti-coagulant. In the workplace, this material should be considered potentially irritating to the eyes and respiratory tract .

Future Directions

Heparin, including unfractionated heparin (UFH), low-molecular-weight heparin (LMWH) and heparin derivatives, are commonly used in venous thromboembolism treatment and reportedly have beneficial effects on cancer survival . Heparin can affect the proliferation, adhesion, angiogenesis, migration and invasion of cancer cells via multiple mechanisms . This makes it a promising anti-cancer agent .

properties

IUPAC Name

(2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6S)-4,6-dihydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-3,4-dihydroxy-5-sulfooxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO20S3/c14-4-3(13-34(20,21)22)11(19)30-2(1-29-35(23,24)25)7(4)31-12-9(33-36(26,27)28)6(16)5(15)8(32-12)10(17)18/h2-9,11-16,19H,1H2,(H,17,18)(H,20,21,22)(H,23,24,25)(H,26,27,28)/t2-,3-,4-,5+,6+,7-,8-,9-,11+,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJKXVLJWUPWQG-PNRHKHKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)NS(=O)(=O)O)O)OC2C(C(C(C(O2)C(=O)O)O)O)OS(=O)(=O)O)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)NS(=O)(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)C(=O)O)O)O)OS(=O)(=O)O)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO20S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10908043
Record name alpha-D-Glucopyranose, 2-deoxy-2-(sulfoamino)-4-O-(2-O-sulfo-alpha-L-idopyranuronosyl)-, 6-(hydrogen sulfate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10908043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

595.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Heparin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001394
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.08e+01 g/L
Record name Heparin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001394
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Heparinsodiumsalt

CAS RN

76149-63-8, 9005-49-6
Record name alpha-D-Glucopyranose, 2-deoxy-2-(sulfoamino)-4-O-(2-O-sulfo-alpha-L-idopyranuronosyl)-, 6-(hydrogen sulfate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10908043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heparin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001394
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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